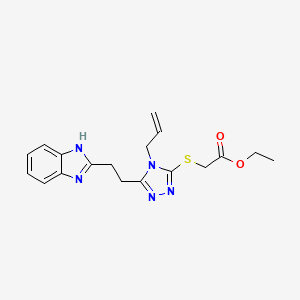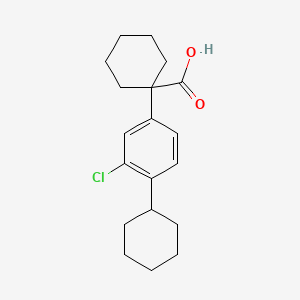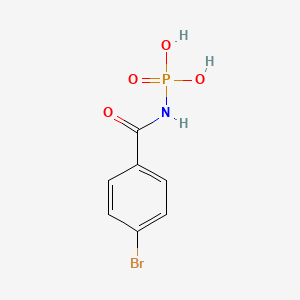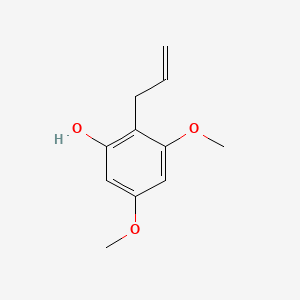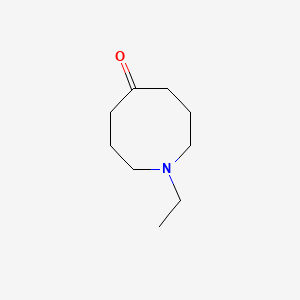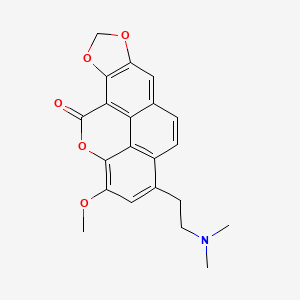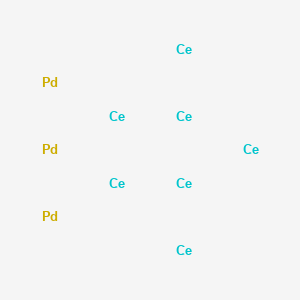
Cerium--palladium (7/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium–palladium (7/3) is an intermetallic compound composed of cerium and palladium in a 7:3 atomic ratio. Cerium is a rare-earth metal known for its high reactivity and ability to exist in multiple oxidation states, while palladium is a transition metal renowned for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium–palladium (7/3) can be synthesized through several methods, including:
Metal Complex Decomposition: This method involves the thermal decomposition of cerium(III) complexes, such as cerium(III) nitrate or cerium(III) chloride, to form cerium oxide.
Wet Co-impregnation: Palladium and cerium nitrates are co-impregnated onto a solid support, such as activated carbon granules, followed by calcination to form the desired compound.
Industrial Production Methods: Industrial production of cerium–palladium (7/3) typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high purity and yield. The use of microwave-assisted techniques and optimized calcination processes are common to enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium–palladium (7/3) undergoes various chemical reactions, including:
Oxidation: Cerium in the compound can be oxidized to cerium(IV) oxide, while palladium can form palladium(II) oxide.
Reduction: Palladium can be reduced to its metallic state, while cerium can be reduced to cerium(III) oxide.
Substitution: The compound can participate in substitution reactions where cerium or palladium atoms are replaced by other metal atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen gas, carbon monoxide.
Reaction Conditions: High temperatures (typically above 700°C), reduced or oxidizing atmospheres depending on the desired reaction
Major Products:
Oxidation Products: Cerium(IV) oxide, palladium(II) oxide.
Reduction Products: Metallic palladium, cerium(III) oxide.
Applications De Recherche Scientifique
Cerium–palladium (7/3) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as methane steam reforming and selective hydrogenation reactions
Biomedical Research: Cerium–palladium nanoparticles are explored for their potential in antibacterial applications due to their unique redox properties.
Environmental Applications: The compound is used in catalytic converters to reduce harmful emissions from vehicles.
Energy Storage: Cerium–palladium is investigated for its potential in energy storage systems, such as fuel cells and batteries.
Mécanisme D'action
The mechanism by which cerium–palladium (7/3) exerts its effects is primarily through its catalytic properties. The compound facilitates various chemical reactions by providing active sites for reactants to interact. The presence of cerium enhances the redox properties of the compound, allowing for efficient electron transfer and stabilization of reaction intermediates. Palladium, on the other hand, provides high catalytic activity and selectivity for specific reactions .
Comparaison Avec Des Composés Similaires
Cerium–palladium (7/3) can be compared with other similar compounds, such as:
Cerium–platinum (7/3): Similar in structure but with platinum instead of palladium, offering different catalytic properties.
Cerium–nickel (7/3): Another intermetallic compound with nickel, used in different catalytic and industrial applications.
Cerium–rhodium (7/3): Known for its high catalytic activity in hydrogenation reactions.
Uniqueness: Cerium–palladium (7/3) is unique due to its combination of cerium’s redox properties and palladium’s catalytic activity, making it highly effective in various applications, particularly in catalysis and environmental protection .
Propriétés
Numéro CAS |
39416-86-9 |
|---|---|
Formule moléculaire |
Ce7Pd3 |
Poids moléculaire |
1300.1 g/mol |
Nom IUPAC |
cerium;palladium |
InChI |
InChI=1S/7Ce.3Pd |
Clé InChI |
DCYHFZYDBQMYNV-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
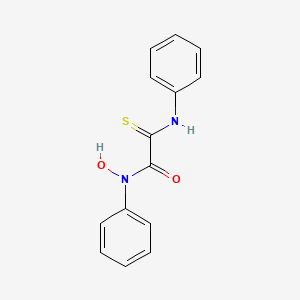
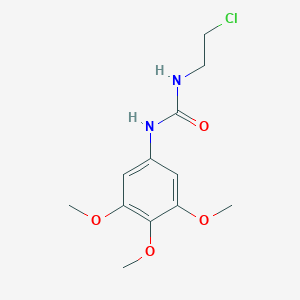

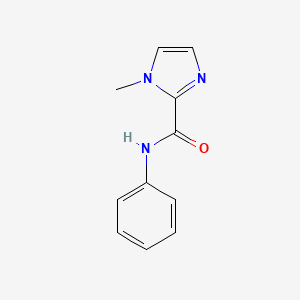
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
